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molecular formula C8H6O2 B042568 2-Coumaranone CAS No. 553-86-6

2-Coumaranone

Cat. No. B042568
M. Wt: 134.13 g/mol
InChI Key: ACZGCWSMSTYWDQ-UHFFFAOYSA-N
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Patent
US08889692B2

Procedure details

A solution of benzofuran-2(3H)-one (20 g) dissolved in DMF (250 mL) was treated with iodomethane (33.4 mL) at 0° C. before adding potassium carbonate (134 g) portionwise over a period of 10 minutes under nitrogen. The resulting suspension was stirred at 25° C. for 3 days. The mixture was filtered and the solids washed with ethyl acetate. The filtrate was diluted with 2M hydrochloric acid, extracted with ethyl acetate. The organic was dried (MgSO4), filtered and evaporated to afford crude product. The crude product was purified (SiO2 chromatography eluting with 30% dichloromethane in iso-hexane). Pure fractions were evaporated to dryness to afford the subtitle compound (19.70 g).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
33.4 mL
Type
reactant
Reaction Step Two
Quantity
134 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][C:2]1=O.I[CH3:12].[C:13](=[O:16])([O-])[O-:14].[K+].[K+]>CN(C=O)C>[CH3:2][C:3]1([CH3:12])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[O:14][C:13]1=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O1C(CC2=C1C=CC=C2)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
33.4 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
134 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 25° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 2M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified
WASH
Type
WASH
Details
(SiO2 chromatography eluting with 30% dichloromethane in iso-hexane)
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1(C(OC2=C1C=CC=C2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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